![molecular formula C17H22N2O6S2 B2519562 5-((3-(cyclohexylsulfonyl)azétidin-1-yl)sulfonyl)-3-méthylbenzo[d]oxazol-2(3H)-one CAS No. 1448028-29-2](/img/structure/B2519562.png)
5-((3-(cyclohexylsulfonyl)azétidin-1-yl)sulfonyl)-3-méthylbenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H22N2O6S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, potentially disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways. The sulfonyl group enhances binding affinity to biological targets, making it a candidate for further exploration in antimicrobial therapies .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. It may interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, demonstrating its potential as a therapeutic agent against various cancers .
Anti-Diabetic Properties
Emerging research highlights the anti-diabetic effects of compounds related to 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels, suggesting their utility in diabetes management .
Synthetic Pathways
The synthesis of 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through the cyclization of appropriate precursors under basic conditions.
- Sulfonylation : The azetidine ring is sulfonylated using cyclohexylsulfonyl chloride in the presence of a base.
- Coupling with Benzo[d]oxazole : The final step involves coupling the sulfonylated azetidine with a benzo[d]oxazole derivative using suitable coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, researchers found that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall integrity and inhibition of key metabolic pathways .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of similar oxazole derivatives, revealing that certain compounds led to significant cytotoxic effects on glioblastoma cell lines. The study utilized colony formation assays and TUNEL assays to assess apoptosis induction, indicating the potential for these compounds in cancer therapy .
Activité Biologique
The compound 5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core, which is known for its diverse biological activities. The presence of the cyclohexylsulfonyl and azetidine groups contributes to its unique reactivity and potential therapeutic effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl groups may interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This is similar to other sulfonamide compounds that have shown inhibitory effects on various enzymes involved in inflammatory pathways .
- Receptor Modulation : The structural components may allow for binding to specific receptors, influencing cellular signaling pathways. This could lead to anti-inflammatory or anti-cancer effects, as observed in related compounds .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial properties, which may extend to this compound due to structural similarities .
Enzyme Inhibition
Research has indicated that compounds with similar structures can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 0.77 µM against LOX and 0.39 µM against COX, indicating significant anti-inflammatory potential .
Antimicrobial Properties
A study evaluating various oxazole derivatives found that certain compounds exhibited notable antimicrobial activity against Bacillus subtilis and Candida albicans. Although specific data on the target compound is limited, the structural framework suggests potential efficacy against similar pathogens .
Cytotoxicity and Anticancer Activity
In vitro assays have shown that some benzo[d]oxazole derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves disruption of cell cycle progression or induction of apoptosis, which could be applicable to our compound based on its structural characteristics .
Case Studies
Propriétés
IUPAC Name |
5-(3-cyclohexylsulfonylazetidin-1-yl)sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-18-15-9-13(7-8-16(15)25-17(18)20)27(23,24)19-10-14(11-19)26(21,22)12-5-3-2-4-6-12/h7-9,12,14H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHPRDOPMZFMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4CCCCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.